8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
The compound 8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a structurally complex bicyclic molecule featuring an 8-azabicyclo[3.2.1]octane core. Key substituents include:
- A 5-chloro-2-methoxybenzoyl group at the 8-position, contributing electron-withdrawing and lipophilic properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-2-11(18)8-15(16)17(23)22-12-3-4-13(22)10-14(9-12)21-7-6-19-20-21/h2,5-8,12-14H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIQFKNUDNMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 5-chloro-2-methoxybenzoyl chloride.
Formation of the azabicyclo[3.2.1]octane ring: This step involves a series of cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the triazole ring or the benzoyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic effects in various diseases.
Industry
Material Science: Use in the development of new materials with unique properties.
Chemical Manufacturing: Application in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” involves its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Involvement: Participation in biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Key Findings from Comparative Analysis:
Substituent Impact on Physicochemical Properties :
- The 1H-1,2,3-triazole group in the target compound increases polarity compared to derivatives with bulkier aryl groups (e.g., 22e, 22f) .
- Halogenated benzoyl/sulfonyl groups (e.g., 5-chloro-2-methoxybenzoyl, 2-bromophenylsulfonyl) enhance lipophilicity and metabolic stability, as seen in predicted boiling points and pKa values .
Synthetic Yields and Purity :
- Derivatives with fluorinated benzyl groups (e.g., 22f, 21f) exhibit higher yields (67–93%) compared to cyclopropylmethyl analogs (65%) .
- The target compound’s synthesis likely requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method validated for similar scaffolds .
Biological Relevance: 8-Benzhydryl-nortropane analogs (e.g., NOP agonists) demonstrate that substituents at position 8 significantly influence receptor binding affinity . The 1,2,3-triazole moiety may enhance interactions with biological targets via hydrogen bonding, as observed in triazole-containing pharmaceuticals like maraviroc .
Biological Activity
Molecular Structure
The compound features a bicyclic structure, specifically an azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets. The presence of the 5-chloro-2-methoxybenzoyl and 1H-1,2,3-triazol-1-yl groups is significant for its pharmacological properties.
Chemical Formula
The molecular formula is CHClNO, with a molecular weight of approximately 348.78 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic effects in neuropsychiatric disorders.
1. Kappa Opioid Receptor Antagonism
A related series of compounds based on the azabicyclo[3.2.1]octane framework have shown potent and selective antagonism at the kappa opioid receptor (KOR). For instance, modifications to the scaffold have resulted in compounds with IC values as low as 20 nM for KOR antagonism . This suggests that similar modifications could enhance the efficacy of 8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane.
2. Neuroprotective Properties
Studies have indicated that compounds with similar structures may offer neuroprotective effects by modulating pathways involved in neurodegeneration. For example, certain derivatives have been shown to reduce neuronal apoptosis in vitro, highlighting their potential for treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzoyl and triazole moieties can significantly impact biological activity. For example:
- Substituents on the benzoyl ring : The presence of electron-withdrawing groups like chlorine enhances binding affinity to target receptors.
- Triazole modification : Variations in the triazole position can alter pharmacokinetic properties and receptor selectivity.
Case Studies
Several case studies illustrate the compound's potential:
Case Study 1: Kappa Opioid Receptor Modulation
In a study involving rat models, analogs of this compound demonstrated significant reversal of kappa agonist-induced diuresis, indicating potential applications in pain management and addiction therapies .
Case Study 2: Neuroprotection in Alzheimer’s Disease Models
Research involving similar azabicyclo compounds revealed their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This suggests that this compound could be explored further for neuroprotective applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
